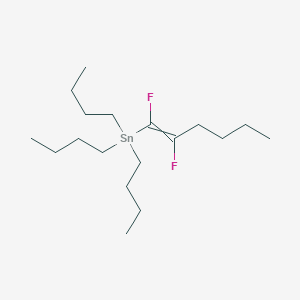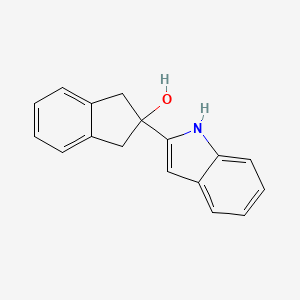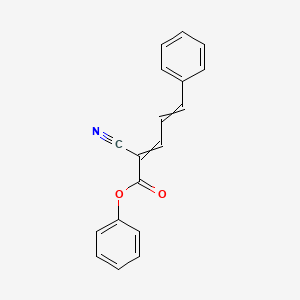![molecular formula C16H11Cl2FO3S B12555310 (3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone CAS No. 185566-13-6](/img/structure/B12555310.png)
(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone is a complex organic compound that features a cyclopropyl group attached to a methanone moiety, with additional functional groups including dichlorophenyl and fluorobenzene-1-sulfonyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the cyclopropyl ring
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process and minimize waste.
化学反応の分析
Types of Reactions
(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions of the dichlorophenyl and fluorobenzene-1-sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with unique properties.
作用機序
The mechanism of action of (3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl and fluorobenzene-1-sulfonyl groups allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The cyclopropyl group may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorobenzene moiety but differs in its overall structure and functional groups.
3-Fluoro-7-hydroxy-chroman-2,4-dione: This compound has a fluorine atom and a similar aromatic structure but differs in its functional groups and overall reactivity.
Uniqueness
(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone is unique due to its combination of functional groups and the presence of a cyclopropyl ring. This combination provides distinct chemical and biological properties that are not found in similar compounds, making it a valuable subject for research and development.
特性
CAS番号 |
185566-13-6 |
|---|---|
分子式 |
C16H11Cl2FO3S |
分子量 |
373.2 g/mol |
IUPAC名 |
(3,4-dichlorophenyl)-[2-(4-fluorophenyl)sulfonylcyclopropyl]methanone |
InChI |
InChI=1S/C16H11Cl2FO3S/c17-13-6-1-9(7-14(13)18)16(20)12-8-15(12)23(21,22)11-4-2-10(19)3-5-11/h1-7,12,15H,8H2 |
InChIキー |
GITQOOLNIDKOCR-UHFFFAOYSA-N |
正規SMILES |
C1C(C1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)


![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
